molecular formula C16H20N4S B11972165 5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972165
M. Wt: 300.4 g/mol
InChI Key: DAPSMTPLCBHDKU-GZTJUZNOSA-N
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Description

5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by a cyclohexyl group, a methylbenzylidene group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.

    Formation of the Benzylidene Group: The benzylidene group can be introduced through condensation reactions with benzaldehyde derivatives.

    Introduction of the Thiol Group: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzylidene group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of a thiol group.

    5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-yl sulfanyl acetic acid: Similar structure but with an acetic acid group.

Uniqueness

5-Cyclohexyl-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions and interactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H20N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h5-7,10-11,14H,2-4,8-9H2,1H3,(H,19,21)/b17-11+

InChI Key

DAPSMTPLCBHDKU-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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